molecular formula C19H23NO4 B5886139 N-ethyl-3,4,5-trimethoxy-N-(2-methylphenyl)benzamide

N-ethyl-3,4,5-trimethoxy-N-(2-methylphenyl)benzamide

Cat. No.: B5886139
M. Wt: 329.4 g/mol
InChI Key: FGLSKZAXUIOCTJ-UHFFFAOYSA-N
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Description

N-ethyl-3,4,5-trimethoxy-N-(2-methylphenyl)benzamide is a chemical compound with the molecular formula C17H19NO4 and a molecular weight of 301.345 g/mol . This compound is known for its unique structure, which includes an ethyl group, three methoxy groups, and a methylphenyl group attached to a benzamide core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of N-ethyl-3,4,5-trimethoxy-N-(2-methylphenyl)benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with N-ethyl-2-methylaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

N-ethyl-3,4,5-trimethoxy-N-(2-methylphenyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-ethyl-3,4,5-trimethoxy-N-(2-methylphenyl)benzamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-ethyl-3,4,5-trimethoxy-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N-ethyl-3,4,5-trimethoxy-N-(2-methylphenyl)benzamide can be compared with other similar compounds, such as:

  • 3,4,5-trimethoxy-N-(4-methylphenyl)benzamide
  • 3,4,5-trimethoxy-N-(3-methylphenyl)benzamide
  • 3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide

These compounds share similar structural features but differ in the position and nature of substituents on the benzamide core. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

N-ethyl-3,4,5-trimethoxy-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-6-20(15-10-8-7-9-13(15)2)19(21)14-11-16(22-3)18(24-5)17(12-14)23-4/h7-12H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLSKZAXUIOCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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